molecular formula C4H8BrN3O B2963674 1-Azido-3-bromo-2-methylpropan-2-ol CAS No. 1824187-93-0

1-Azido-3-bromo-2-methylpropan-2-ol

Cat. No.: B2963674
CAS No.: 1824187-93-0
M. Wt: 194.032
InChI Key: CHCISTABLMKRNC-UHFFFAOYSA-N
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Description

1-Azido-3-bromo-2-methylpropan-2-ol is a chemical compound that has garnered significant interest in various fields of research due to its unique properties and potential applications. This compound is characterized by the presence of an azido group (-N3), a bromo group (-Br), and a hydroxyl group (-OH) attached to a methylated propane backbone. Its molecular formula is C4H8BrN3O.

Preparation Methods

The synthesis of 1-Azido-3-bromo-2-methylpropan-2-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the bromination of 2-methylpropan-2-ol, followed by the introduction of the azido group through nucleophilic substitution. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the substitution reaction.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-Azido-3-bromo-2-methylpropan-2-ol undergoes various types of chemical reactions, including:

    Substitution Reactions: The azido and bromo groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation and Reduction: The hydroxyl group can be oxidized to form corresponding carbonyl compounds, while reduction reactions can convert the azido group to an amine.

    Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.

Common reagents used in these reactions include sodium azide for azido group introduction, bromine for bromination, and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Azido-3-bromo-2-methylpropan-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s azido group makes it useful in bioconjugation reactions, where it can be attached to biomolecules for labeling and detection purposes.

    Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 1-Azido-3-bromo-2-methylpropan-2-ol exerts its effects is largely dependent on the specific application. In bioconjugation reactions, the azido group participates in click chemistry, forming stable triazole linkages with alkynes. This reaction is highly specific and efficient, making it valuable for labeling and tracking biomolecules.

In medicinal chemistry, the compound’s reactivity allows it to interact with various molecular targets, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways involved depend on the specific target and the nature of the interaction.

Comparison with Similar Compounds

1-Azido-3-bromo-2-methylpropan-2-ol can be compared with other similar compounds, such as:

    1-Azido-2-bromoethane: Similar in structure but lacks the methyl group, leading to different reactivity and applications.

    3-Azido-2-bromopropanol: Similar but with a different positioning of the hydroxyl group, affecting its chemical behavior.

    2-Azido-3-bromobutane: Another similar compound with a different carbon backbone, leading to variations in its chemical properties and uses.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting versatility in chemical reactions and applications.

Properties

IUPAC Name

1-azido-3-bromo-2-methylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8BrN3O/c1-4(9,2-5)3-7-8-6/h9H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHCISTABLMKRNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN=[N+]=[N-])(CBr)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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